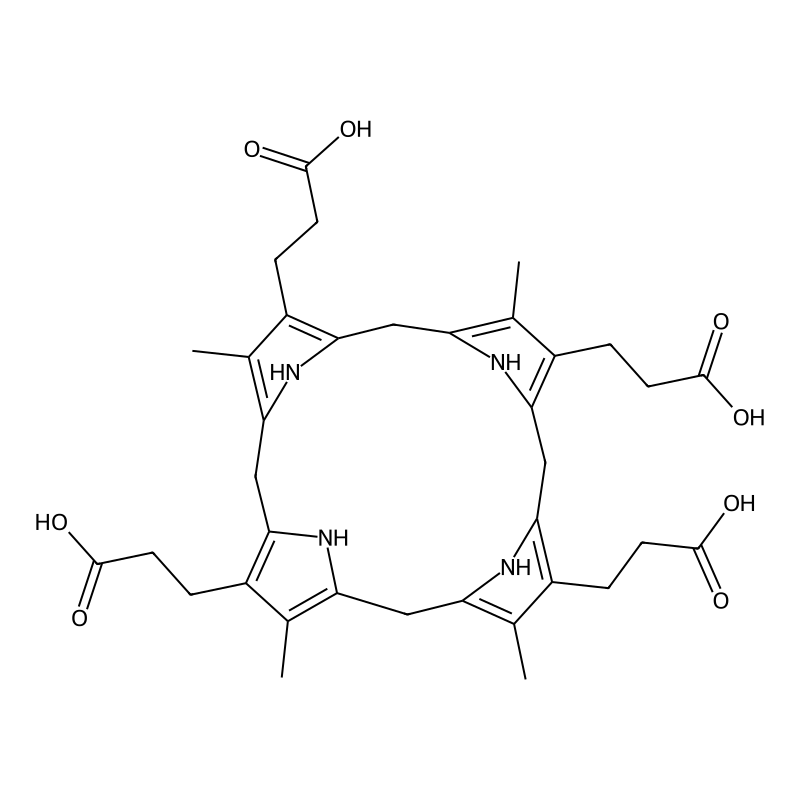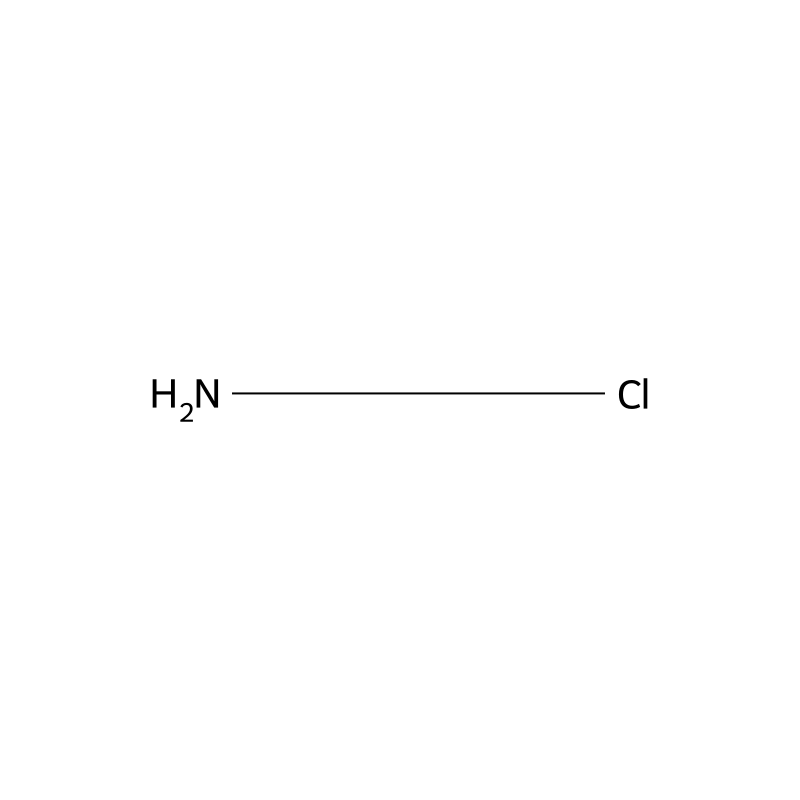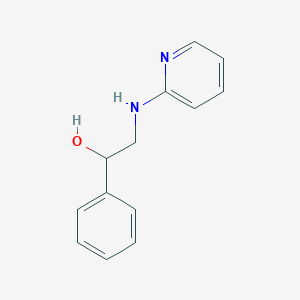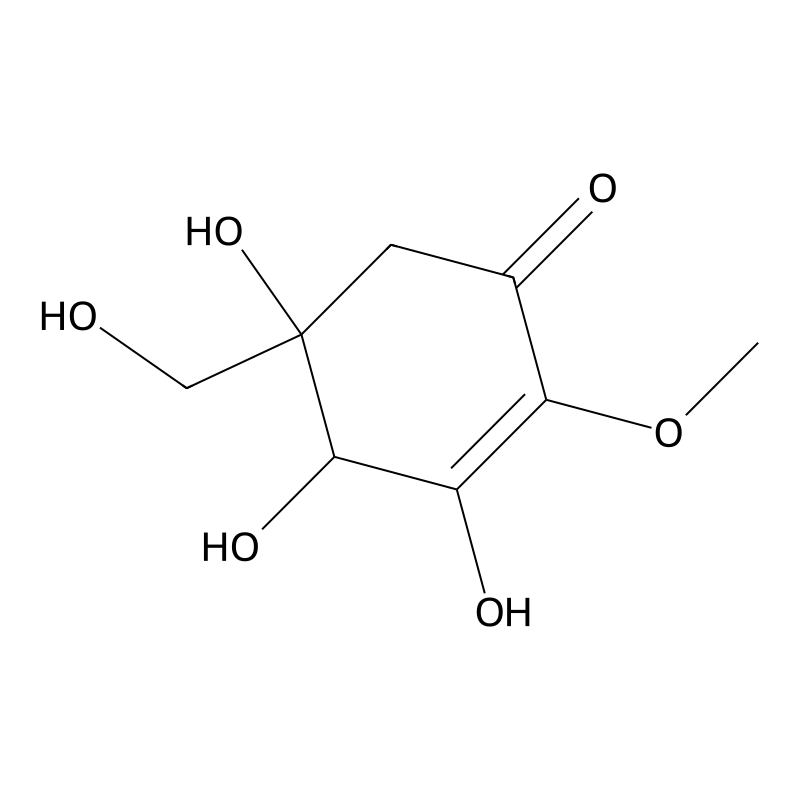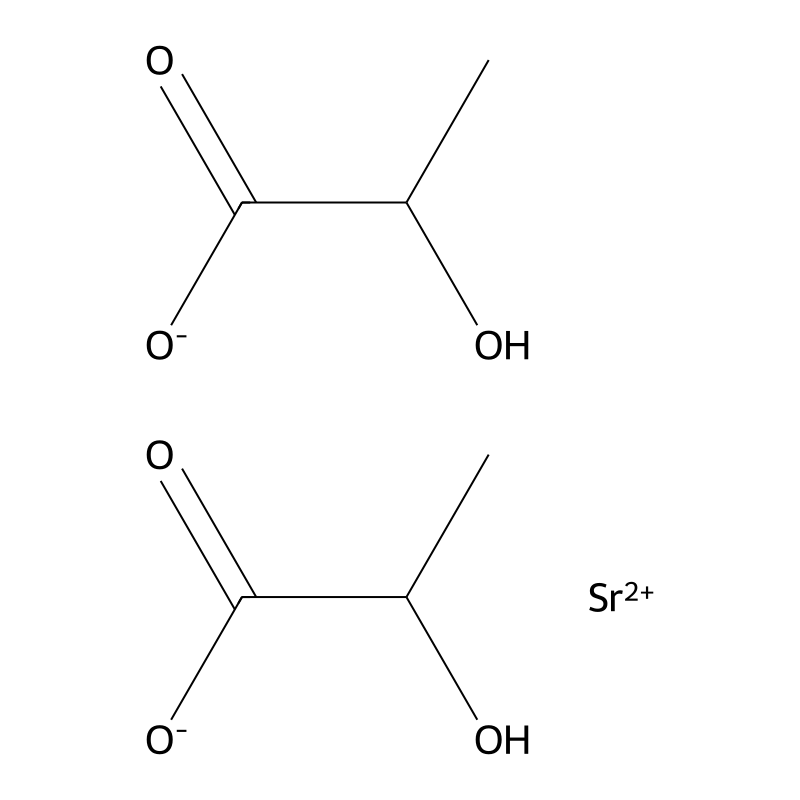Triethyllead chloride
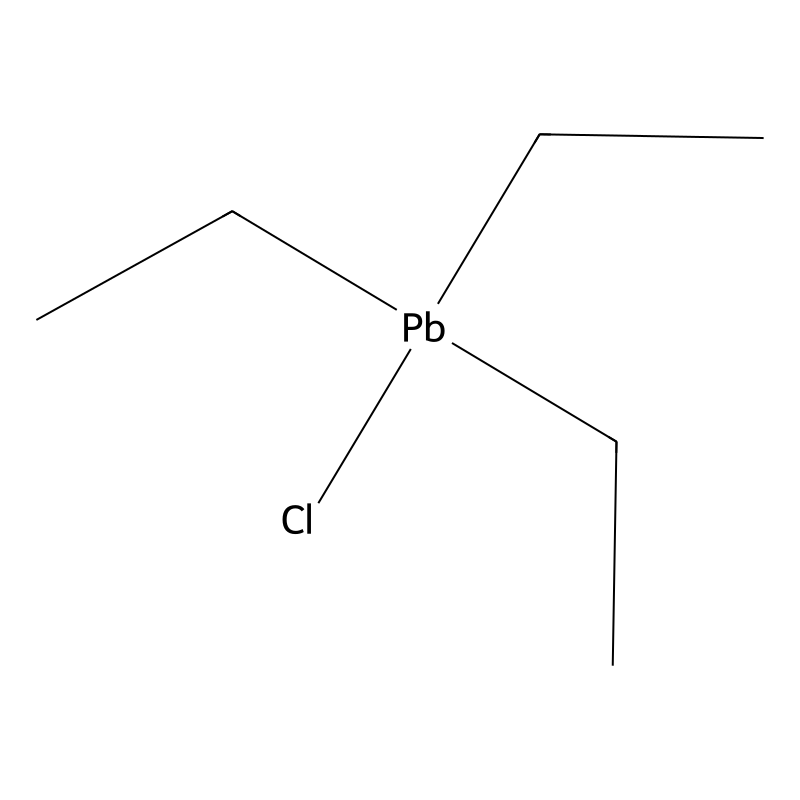
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Triethyllead chloride is an organolead compound with the chemical formula . It is a colorless to pale yellow liquid that is slightly soluble in water and exhibits high volatility. This compound belongs to a class of organometallic compounds, which are characterized by the presence of carbon-lead bonds. Triethyllead chloride is primarily used in industrial applications and has garnered attention due to its unique properties and potential biological effects.
Triethyllead chloride's unique combination of properties—such as its moderate solubility and specific biological interactions—distinguishes it from these related compounds. Its role as both a chemical reagent and a subject of toxicological research underscores its significance within organolead chemistry.
Triethyllead chloride exhibits significant biological activity, particularly concerning its neurotoxic effects. Studies have shown that it can bind to hemoglobin in both humans and rats, affecting oxygen transport and potentially leading to various health issues . Additionally, it has been noted to increase hot-plate latencies in animal models, indicating its potential neurotoxic effects . The compound's toxicity is a concern due to its ability to accumulate in biological systems.
Triethyllead chloride can be synthesized through several methods:
- Direct Chlorination: The most common method involves the chlorination of triethyllead compounds, where chlorine replaces an ethyl group.
- Reaction with Lead Salts: Triethyllead chloride can also be produced by reacting lead salts with ethyl halides under controlled conditions.
- From Tetraethyllead: Another method involves converting tetraethyllead by replacing one ethyl group with chlorine, resulting in triethyllead chloride .
Triethyllead chloride has several applications:
- Catalyst: It is used as a catalyst in organic synthesis processes.
- Research: The compound is utilized in studies investigating lead's biological interactions and toxicity mechanisms.
- Industrial Uses: It serves as an intermediate in the synthesis of other organolead compounds.
Triethyllead chloride shares similarities with several other organolead compounds. Below is a comparison highlighting its uniqueness:
| Compound | Formula | Key Characteristics |
|---|---|---|
| Tetraethyllead | Highly toxic; previously used as an antiknock agent | |
| Diethyllead | Less toxic than triethyllead; fewer industrial applications | |
| Lead(II) Chloride | Inorganic; used in various
Physical Description Triethyl lead chloride is a light peach-colored powder. (NTP, 1992)
GHS Hazard Statements
Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral]; H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal]; H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation]; H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity]; H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]; H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]; H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms


Acute Toxic;Health Hazard;Environmental Hazard Other CAS
1067-14-7
Wikipedia
Triethyllead chloride
General Manufacturing Information
Plumbane, chlorotriethyl-: ACTIVE
Dates
Modify: 2023-07-17
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|




